molecular formula C11H21NO B1310476 N,N-dibutylprop-2-enamide CAS No. 2274-13-7

N,N-dibutylprop-2-enamide

Cat. No. B1310476
CAS RN: 2274-13-7
M. Wt: 183.29 g/mol
InChI Key: DLJMSHXCPBXOKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

DBPA can be synthesized through selective desaturation of amides . This process involves an Fe-assisted regioselective oxidative desaturation of amides . Another method involves the preparation of N,N-Bis(2-hydroxyethyl) alkylamide from a variety of triglycerides using diethanolamine .


Molecular Structure Analysis

The molecular structure of DBPA involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be determined using techniques such as Fourier transform infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

DBPA, as an enamide, can participate in various chemical reactions. For instance, enamides can undergo selective C(sp3)–H bond desaturation, a process widely used in organic synthesis . They can also be involved in reactions such as N-methylation and N,N-dimethylation, which are crucial in the chemical industry .


Physical And Chemical Properties Analysis

DBPA is a colorless liquid with a faint odor. It has a boiling point of 293 °C, and its melting point is -2.2 °C. DBPA is soluble in organic solvents such as acetone, chloroform, and dichloromethane, but it is insoluble in water due to its hydrophobic nature.

Scientific Research Applications

Drug Delivery Systems

N,N-dibutylprop-2-enamide: has potential applications in the development of drug delivery systems. Its structural properties allow it to be used in the formulation of nanobiomaterials, which can be engineered to deliver drugs in a controlled manner. These materials can overcome biological barriers and ensure that the therapeutic agents reach their intended site of action with minimal side effects .

Molecular Imaging

In the field of molecular imaging, N,N-dibutylprop-2-enamide derivatives can be utilized to enhance the contrast of images. This application is particularly useful in the detection of disease markers and can aid in the early diagnosis of various health conditions .

Hydrogel Formation

The compound’s ability to form hydrogels makes it valuable in environmental applications, such as the removal of heavy metal ions and dyes from water bodies. These hydrogels can be synthesized with ease and have properties like reusability and good mechanical strength, making them suitable for large-scale applications .

Biotechnology and Enzyme Research

N,N-dibutylprop-2-enamide: can be used in biotechnological applications, particularly in the production and modification of enzymes. Proteolytic enzymes, for instance, play a crucial role in biological processes and can be modified using this compound to enhance their stability or activity .

Tissue Engineering

In tissue engineering, N,N-dibutylprop-2-enamide can contribute to the development of scaffolds that support cell growth and tissue regeneration. Its properties allow for the creation of biocompatible and biodegradable structures that mimic the natural extracellular matrix .

Polymer Flocculants for Water Treatment

As a monomer, N,N-dibutylprop-2-enamide can be copolymerized to create polymeric flocculants. These are used in water treatment processes to aggregate and remove contaminants, improving water quality for various uses .

Self-Healing Materials

The compound’s versatility extends to the creation of self-healing materials. These innovative materials can repair themselves after damage, which is highly beneficial in extending the lifespan of products and reducing maintenance costs .

Peptide Synthesis and Protein Research

In the realm of peptide synthesis and protein research, N,N-dibutylprop-2-enamide plays a role in the digestion of unwanted proteins during nucleic acid purification, preparation of recombinant antibody fragments, and proteolytic digestion of proteins in proteomics .

Mechanism of Action

Target of Action

N,N-dibutylprop-2-enamide, also known as N,N-DI-n-BUTYLACRYLAMIDE, is a type of enamide . Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . The primary targets of N,N-dibutylprop-2-enamide are likely to be the enzymes or proteins that interact with enamides.

Mode of Action

The mode of action of N,N-dibutylprop-2-enamide involves the dehydrogenation of amides . This process usually occurs on the acyl side, benefitting from enolate chemistry like the desaturation of ketones and esters . An Fe-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides .

Biochemical Pathways

The biochemical pathways affected by N,N-dibutylprop-2-enamide are likely related to the synthesis and reactions of enamides . For instance, the compound can undergo a reductive hydroalkylation when a chiral nickel/bisoxazoline catalyst is combined with diethoxymethylsilane (DEMS) and KF in a DMAc/tBuOH mixed solvent . The downstream effects of these pathways can lead to the formation of various pharmaceutical compounds and synthetic intermediates .

Pharmacokinetics

The compound’s molecular weight is 18329 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of N,N-dibutylprop-2-enamide’s action is the formation of enamides and β-halogenated enamides . These compounds are important in the synthesis of various pharmaceuticals and organic compounds .

Action Environment

The action of N,N-dibutylprop-2-enamide can be influenced by various environmental factors. For instance, the efficiency of the reductive hydroalkylation of the compound can be affected by the steric hindrance of the alkyl substituents on the enamide . In the case of less bulky alkyl substituents, good yields are achieved .

Future Directions

DBPA, as an enamide, has potential applications in various fields. For instance, it can be used as a building block for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives . Moreover, enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . Therefore, the study and application of DBPA and similar compounds have a promising future.

properties

IUPAC Name

N,N-dibutylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJMSHXCPBXOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439556
Record name N,N-dibutylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibutylprop-2-enamide

CAS RN

2274-13-7
Record name N,N-dibutylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 2 liter 3-necked flask were combined 129 g (1 mol) di-(n-butyl)amine (Fisher Scientific) and 0.5 l dry toluene and cooled to 5° C. 46 g (0.5 mol) acryloyl chloride dissolved in 50 ml toluene were added slowly so the temperature remained below 10° C. After the addition the flask was warmed to 25° C. and the precipitate removed by filtration. 1 g DNPD was added, and after concentration on a rotary evaporator the product was distilled at 20 torr and 61°-63° C. Yield 77 g (84%).
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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